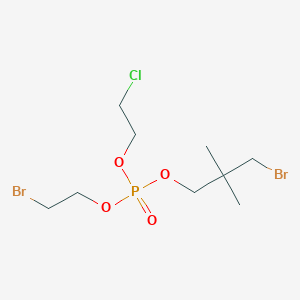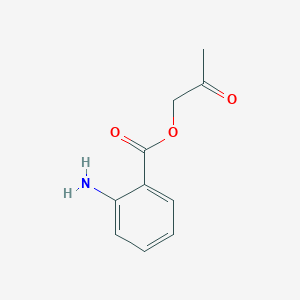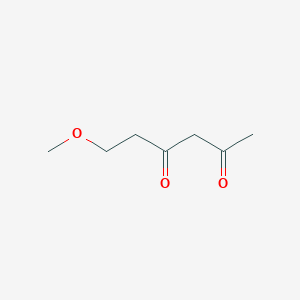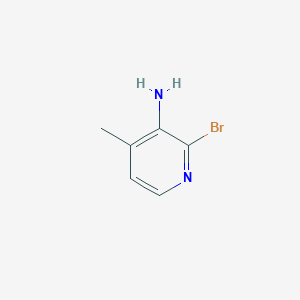
3-Amino-2-bromo-4-picoline
Descripción general
Descripción
The compound 3-Amino-2-bromo-4-picoline is a derivative of picoline, which is a methylated analog of pyridine. It is characterized by the presence of an amino group at the 3-position and a bromine atom at the 2-position of the picoline ring. This structure makes it a valuable intermediate in the synthesis of various quinolines and other nitrogen-containing heterocycles, which are of interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related bromoquinolines has been demonstrated through a palladium-catalyzed isocyanide insertion followed by intramolecular cyclization, as shown in the facile synthesis of 2-amino-3-bromoquinolines . Additionally, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, which shares a halogen at the 3-position similar to 3-Amino-2-bromo-4-picoline, involves the synthesis of an amino intermediate and subsequent halogenation using the Sandmeyer reaction . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-Amino-2-bromo-4-picoline.
Molecular Structure Analysis
The molecular structure of 3-Amino-2-bromo-4-picoline can be inferred from studies on similar compounds. For instance, the robust hydrogen-bonded motif between 2-amino-4-picolinium and malonate drives the self-assembly of supramolecular networks, as observed in the crystal lattice of isostructural compounds involving 2-amino-4-picolinium . This suggests that the amino and bromo substituents on the picoline ring can significantly influence the molecular interactions and crystal packing of the compound.
Chemical Reactions Analysis
The reactivity of bromine in bromo derivatives of amine complexes, such as those with picoline, indicates that bromine can act as a good leaving group . This property is crucial for further chemical transformations, such as nucleophilic substitution reactions, which could be applicable to 3-Amino-2-bromo-4-picoline. The presence of the amino group also opens up possibilities for reactions involving this functional group, such as transamination or coupling reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-Amino-2-bromo-4-picoline are not directly reported, insights can be drawn from related compounds. For example, the thermal stability of a complex involving 2-amino-5-picolinium was investigated using DTA/TG analyses . Such analyses could be applied to 3-Amino-2-bromo-4-picoline to determine its thermal behavior. Additionally, the presence of an amino group typically contributes to the compound's solubility in water and its ability to form hydrogen bonds, which can affect its melting point, boiling point, and overall stability.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Specific Scientific Field : Medicinal and Pharmaceutical Chemistry .
- Summary of the Application : 3-Amino-2-bromo-4-picoline is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods of Application or Experimental Procedures : The optimized synthesis of the potent p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Both enantiomers of the potent inhibitor were synthesized using this optimized protocol .
- Results or Outcomes : The overall yield could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is two times more potent .
Application 2: Skincare Products
- Specific Scientific Field : Cosmetology .
- Summary of the Application : 3-Amino-2-bromo-4-picoline is used in skincare products due to its skin-penetrating properties . It allows for better absorption of active ingredients, resulting in more effective skincare products .
- Methods of Application or Experimental Procedures : This compound is typically incorporated into the formulation of skincare products such as creams, serums, and treatments . The specific formulation process would depend on the product .
- Results or Outcomes : The use of 3-Amino-2-bromo-4-picoline in skincare products can enhance their effectiveness . It has also proven to have anti-aging properties, making it a valuable ingredient in anti-aging creams, serums, and treatments .
Application 3: Chelation-Assisted Auxiliary in Transition Metal-Catalyzed C-H and C-C Bond Activation
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Amino-3-picoline, a compound similar to 3-Amino-2-bromo-4-picoline, is used as a chelation-assisted auxiliary in various transition metal-catalyzed C-H and C-C bond activation .
- Methods of Application or Experimental Procedures : This compound is typically used in the synthesis of complex organic molecules . The specific synthesis process would depend on the target molecule .
- Results or Outcomes : The use of 2-Amino-3-picoline can facilitate the activation of C-H and C-C bonds, which is a crucial step in many organic synthesis reactions .
Application 4: Total Synthesis of Ocular Age Pigment A2-E
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Bromo-4-methylpyridine, a compound similar to 3-Amino-2-bromo-4-picoline, is used in the total synthesis of ocular age pigment A2-E . This pigment is associated with age-related macular degeneration, a leading cause of blindness in the elderly .
- Methods of Application or Experimental Procedures : The specific synthesis process would depend on the target molecule . The synthesis involves the reaction of 2 equiv of retinal (vitamin A) and 1 equiv of ethanolamine .
- Results or Outcomes : The use of 2-Bromo-4-methylpyridine can facilitate the synthesis of ocular age pigment A2-E .
Application 5: Synthesis of Ketones from Aldehydes
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Amino-3-picoline, a compound similar to 3-Amino-2-bromo-4-picoline, is used in the synthesis of ketones from aldehydes .
- Methods of Application or Experimental Procedures : The specific synthesis process would depend on the target molecule .
- Results or Outcomes : The use of 2-Amino-3-picoline can facilitate the synthesis of ketones from aldehydes .
Safety And Hazards
“3-Amino-2-bromo-4-picoline” is sold by Sigma-Aldrich “as-is”, and the buyer assumes responsibility to confirm product identity and/or purity . The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propiedades
IUPAC Name |
2-bromo-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNAHOAQQVKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560032 | |
| Record name | 2-Bromo-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-4-picoline | |
CAS RN |
126325-50-6 | |
| Record name | 2-Bromo-4-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-bromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








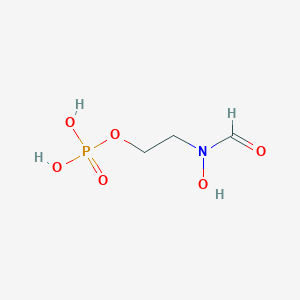
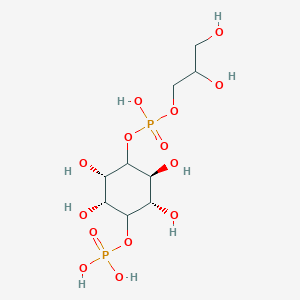
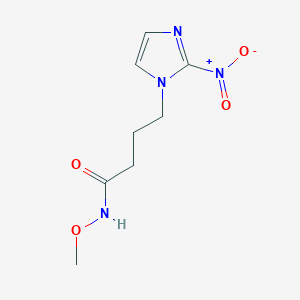
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
